(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

Peptidomimetic design Blood-brain barrier penetration Physicochemical property optimization

(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid (CAS 1690144-49-0) is a chiral, non-proteinogenic α-amino acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. The compound features a defined (S)-stereochemistry at the C2 position, a free α-amino acid moiety, and a cyclopropyl ketone at the C4 (γ) position.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B13308145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CC(C(=O)O)N
InChIInChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m0/s1
InChIKeyPVXNPRPJQHIDAV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid: A Chiral Non-Proteinogenic γ-Keto α-Amino Acid for Specialized Research Applications


(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid (CAS 1690144-49-0) is a chiral, non-proteinogenic α-amino acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. The compound features a defined (S)-stereochemistry at the C2 position, a free α-amino acid moiety, and a cyclopropyl ketone at the C4 (γ) position . Computed physicochemical properties include a topological polar surface area (TPSA) of 80.4 Ų, an XLogP3-AA of -3.3, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is supplied as a white to off-white solid with a minimum purity specification of 95% and is soluble in water and polar organic solvents . It is classified as a research chemical intended exclusively for laboratory investigations and further manufacturing use, not for direct human or veterinary application .

Why Generic Analogs Cannot Substitute for (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid in Structure-Sensitive Applications


Although several compounds share the C₇ core with this molecule, substitution at the level of stereochemistry, oxidation state, or functional group placement fundamentally alters key properties relevant to biological recognition and synthetic utility. The (2S) configuration is not interchangeable with its (2R)-enantiomer (CAS 1689963-88-9) because chiral recognition by enzymes, receptors, and transporters is stereospecific [1]. The natural amino acid L-aspartic acid (CAS 56-84-8) lacks both the cyclopropyl ring and the γ-ketone, resulting in a substantially different hydrogen-bonding profile (HBD 3 vs. 2; HBA 5 vs. 4) and a TPSA approximately 25% larger (101 vs. 80.4 Ų) [1][2]. The de-aminated analog 4-cyclopropyl-4-oxobutyric acid (CAS 53712-75-7) lacks the α-amino group entirely, eliminating its capacity for peptide bond formation and reducing hydrogen-bond donor count from 2 to 1, with a LogP shift from approximately -0.23 to +0.83 [1]. The reduced analog 2-amino-4-cyclopropylbutanoic acid lacks the γ-ketone, removing a key synthetic handle for reductive amination, Strecker chemistry, and hydrazone formation. These differences are not cosmetic; they produce quantifiable divergence in polarity, H-bond capacity, and reactivity that can determine success or failure in structure-activity relationship (SAR) studies, peptidomimetic design, and enantioselective synthesis.

Quantitative Differentiation Evidence for (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid Versus Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Versus L-Aspartic Acid Quantifies Enhanced Membrane-Permeant Character

The target compound (2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid has a computed TPSA of 80.4 Ų, compared with 101 Ų for the natural analog L-aspartic acid [1][2]. This represents a 20.4% reduction in polar surface area, a magnitude that is pharmacologically meaningful for passive membrane permeability and central nervous system (CNS) drug design, where TPSA values below 90 Ų are generally associated with improved blood-brain barrier penetration [1][2].

Peptidomimetic design Blood-brain barrier penetration Physicochemical property optimization

Cyclopropyl Ring Incorporation Increases Lipophilicity by Approximately 2.5 Log Units Over L-Aspartic Acid

The vendor-computed LogP for the target compound is -0.2325, compared with an XLogP of approximately -2.8 to -3.7 for L-aspartic acid (depending on the computational method) [1][2]. Using the most conservative comparator value of -2.8, this represents a lipophilicity increase of approximately 2.5 log units. Even when using the PubChem XLogP3-AA value of -3.3 for the target compound, the cyclopropyl ketone modification yields an increase relative to aspartic acid. The de-aminated analog 4-cyclopropyl-4-oxobutyric acid, by contrast, has a LogP of +0.8303—more than one full log unit higher than the target—demonstrating that the α-amino group exerts a substantial polarity-modulating effect that is absent in the de-aminated comparator .

Lipophilicity modulation Drug-likeness optimization Cyclopropyl fragment benefits

Reduced Hydrogen-Bond Donor Count (2 vs. 3) Relative to L-Aspartic Acid Alters Molecular Recognition and Solvation

The target compound possesses two hydrogen-bond donors (the α-amino and α-carboxylic acid groups), compared with three for L-aspartic acid (which has an additional carboxylic acid side-chain donor) [1][2]. The hydrogen-bond acceptor count is also reduced (4 for the target vs. 5 for L-aspartic acid), primarily due to replacement of the side-chain carboxylate with a ketone [1][2]. The de-aminated analog 4-cyclopropyl-4-oxobutyric acid has only 1 HBD and 2 HBA, making it incapable of the multi-point hydrogen-bond interactions characteristic of α-amino acid recognition .

Hydrogen bonding Molecular recognition Ligand efficiency metrics

Enantiomeric Purity: The (2S) Configuration Is Stereochemically Distinct from the (2R)-Enantiomer, with Independent CAS Registration

The (2S)-enantiomer (CAS 1690144-49-0) and the (2R)-enantiomer (CAS 1689963-88-9) are registered as distinct chemical entities with independent CAS numbers, confirming their status as non-interchangeable stereoisomers . Both enantiomers are supplied at a minimum purity of 95% by the same vendor, but their identical molecular weight (157.17 g/mol) and computed physicochemical properties (LogP -0.2325, TPSA 80.39) mean that analytical differentiation requires chiral methods such as chiral HPLC or optical rotation measurement . The racemic mixture (CAS 1513108-19-4) is also commercially available at 95% purity .

Chiral resolution Stereospecific synthesis Enantiomer-specific biological activity

γ-Ketone Functionality Enables Asymmetric Strecker Chemistry for α,γ-Disubstituted Glutamic Acid Synthesis

The γ-keto acid moiety of the target compound makes it a competent substrate for asymmetric Strecker reactions, a well-established methodology for synthesizing optically active α-substituted and α,γ-disubstituted glutamic acids [1][2]. In this reaction manifold, the sodium salt of a γ-keto acid reacts with (S)-phenylglycinol, followed by cyanide addition and subsequent hydrolysis/methanolysis to yield enantiomerically enriched products [2]. This reactivity is absent in the reduced analog 2-amino-4-cyclopropylbutanoic acid (which lacks the ketone) and in the de-aminated analog 4-cyclopropyl-4-oxobutyric acid (which lacks the α-amino group needed for Strecker aminonitrile formation). Methyl 4-cyclopropyl-4-oxobutanoate, a related γ-keto ester, has been documented to undergo hydrolysis to the corresponding γ-keto acid in 93% yield using KOH in methanol/water, demonstrating the synthetic accessibility of this compound class [3].

Asymmetric synthesis Strecker reaction Glutamic acid analog diversification

Cyclopropyl Group Confers Documented Class-Level Advantages in Metabolic Stability and Conformational Restriction

While no direct metabolic stability data are available for the specific target compound, extensive medicinal chemistry literature documents that cyclopropyl substitution consistently enhances metabolic stability by reducing cytochrome P450-mediated oxidation at adjacent positions, owing to the stronger C–H bonds of the cyclopropyl ring compared with typical alkyl chains [1][2]. A comprehensive ACS review notes that cyclopropyl incorporation can influence intrinsic lipophilicity, metabolic stability, pKa alteration, and target protein binding [2]. The cyclopropyl ring also provides conformational restriction, reducing the entropic penalty upon target binding compared with flexible alkyl side chains, a feature exploited in numerous FDA-approved drugs across cardiovascular, CNS, anticancer, and anti-inflammatory indications . By contrast, L-aspartic acid has a fully flexible side chain with no such conformational constraint, and the de-aminated analog offers the cyclopropyl group but without the α-amino acid recognition element [3].

Metabolic stability Conformational restriction Cyclopropyl medicinal chemistry

Recommended Application Scenarios for (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid Based on Quantitative Evidence


Peptidomimetic Design Requiring Reduced Polar Surface Area for Membrane Permeability

The 20.4% reduction in TPSA (80.4 vs. 101 Ų) and the 2.5 log unit increase in lipophilicity relative to L-aspartic acid make this compound a preferred scaffold for designing peptidomimetics where passive membrane permeability or blood-brain barrier penetration is a design objective . When incorporated into peptide chains, the cyclopropyl ketone side chain reduces overall polarity while retaining the α-amino acid backbone required for ribosomal or synthetic peptide incorporation. Researchers developing CNS-targeted amino acid-derived inhibitors, substrates for intracellular enzymes, or cell-permeable probes should prioritize this compound over L-aspartic acid or other highly polar natural amino acids.

Asymmetric Synthesis of Conformationally Restricted Glutamic Acid Libraries via Strecker Chemistry

The γ-keto acid functionality enables asymmetric Strecker reactions that produce enantiomerically enriched α-substituted and α,γ-disubstituted glutamic acids, a privileged scaffold for metabotropic and ionotropic glutamate receptor ligand discovery . This synthetic route is inaccessible to 2-amino-4-cyclopropylbutanoic acid (no ketone) and 4-cyclopropyl-4-oxobutyric acid (no α-amino group). Researchers synthesizing libraries of cyclopropyl-containing glutamate analogs for NMDA, AMPA, kainate, or mGluR subtype screening should select this compound as the key chiral building block, leveraging the documented 93% hydrolysis efficiency of the corresponding methyl ester as a scalable entry point .

Enantiomer-Specific Biological Studies Requiring Defined (S)-Stereochemistry

For studies where the biological target exhibits stereospecific recognition (e.g., amino acid transporters, tRNA synthetases, or chiral enzyme active sites), the (2S)-enantiomer (CAS 1690144-49-0) must be explicitly selected over the (2R)-enantiomer (CAS 1689963-88-9) or the racemic mixture (CAS 1513108-19-4) . While all three forms share identical molecular weight and computed LogP/TPSA values, the independent CAS registration and the requirement for chiral analytical verification underscore the non-interchangeability of these stereoisomers. Procurement should include a certificate of analysis confirming enantiomeric purity, particularly given that the minimum purity specification of 95% does not guarantee enantiomeric excess unless explicitly stated .

Metabolic Stability Optimization in Amino Acid-Derived Lead Compounds

When a lead compound derived from L-aspartic acid exhibits unacceptable metabolic clearance due to side-chain oxidation, replacement with the cyclopropyl ketone side chain of the target compound offers a rationally designed modification . The stronger C–H bonds of the cyclopropyl ring are documented to resist cytochrome P450-mediated oxidation, and the ketone group alters the electronic environment relative to the carboxylic acid of aspartate . This application scenario is particularly relevant for peptide-based therapeutics, amino acid-derived enzyme inhibitors, and agrochemical lead optimization programs where metabolic soft spots have been identified at flexible side-chain positions. Researchers should note, however, that direct metabolic stability data for this specific compound have not been published, and in vitro microsomal or hepatocyte stability assays should be performed to confirm the class-level expectation .

Quote Request

Request a Quote for (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.